3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose
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Overview
Description
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose is a derivative of D-glucose, where the hydroxyl groups at positions 3, 4, and 6 are acetylated, and the hydroxyl group at position 2 is replaced by an azido group. This compound is a white or off-white crystalline solid with a molecular weight of 331.28 g/mol . It is commonly used in glycobiology research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose typically involves the following steps :
Tri-O-acetylation: D-glucose is first protected by acetylation at positions 3, 4, and 6 using acetic anhydride in the presence of a catalyst such as pyridine.
Azidation: The protected glucose derivative is then reacted with sodium azide to replace the hydroxyl group at position 2 with an azido group, forming this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose undergoes several types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Deacetylation: The acetyl groups can be removed under basic conditions to yield the corresponding deacetylated compound.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Sodium azide for azidation, various nucleophiles for substitution reactions.
Deacetylation: Sodium methoxide in methanol.
Major Products
Reduction: 2-Amino-2-deoxy-D-glucose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Deacetylation: 2-Azido-2-deoxy-D-glucose.
Scientific Research Applications
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose has several applications in scientific research :
Glycobiology: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Drug Development: Serves as an intermediate in the synthesis of potential therapeutic agents.
Biological Labeling: Used as a fluorescent dye and biomarker in various biological assays.
Chemical Synthesis: Acts as a precursor for the synthesis of other azido sugars and related compounds.
Mechanism of Action
The azido group in 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose plays a crucial role in its reactivity. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in biological labeling and drug development . The compound can also mimic glucose metabolism in cells, allowing researchers to study cellular energy metabolism and enzyme interactions .
Comparison with Similar Compounds
Similar Compounds
2-Azido-2-deoxy-D-glucose: Similar structure but lacks acetyl groups at positions 3, 4, and 6.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose: Similar but with an additional acetyl group at position 1.
2-Acetamido-2-deoxy-D-glucose: Contains an acetamido group instead of an azido group.
Uniqueness
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose is unique due to its combination of acetyl and azido groups, which confer distinct reactivity and stability. This makes it particularly useful in click chemistry and as a precursor for synthesizing various glycoconjugates and azido derivatives.
Properties
CAS No. |
94715-66-9 |
---|---|
Molecular Formula |
C₁₂H₁₇N₃O₈ |
Molecular Weight |
331.28 |
Synonyms |
2-Azido-2-deoxy-D-glucose 3,4,6-Triacetate; |
Origin of Product |
United States |
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